1-(5-(2-chloro-6-methylquinolin-3-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
CAS No.: 796878-74-5
Cat. No.: VC4459534
Molecular Formula: C19H16ClN3OS
Molecular Weight: 369.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 796878-74-5 |
|---|---|
| Molecular Formula | C19H16ClN3OS |
| Molecular Weight | 369.87 |
| IUPAC Name | 1-[3-(2-chloro-6-methylquinolin-3-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
| Standard InChI | InChI=1S/C19H16ClN3OS/c1-11-5-6-15-13(8-11)9-14(19(20)21-15)17-10-16(18-4-3-7-25-18)22-23(17)12(2)24/h3-9,17H,10H2,1-2H3 |
| Standard InChI Key | KZYQWJGXNFGFMW-UHFFFAOYSA-N |
| SMILES | CC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C)C4=CC=CS4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound belongs to the class of dihydropyrazole derivatives fused with quinoline and thiophene systems. Its molecular formula is C₁₉H₁₆ClN₃OS, with a molar mass of 369.87 g/mol. Key structural components include:
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A 2-chloro-6-methylquinoline group providing aromaticity and electron-deficient regions
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A 4,5-dihydro-1H-pyrazole core enabling conformational flexibility
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A thiophen-2-yl substituent contributing to π-electron delocalization
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An acetyl group at the pyrazole N1 position influencing reactivity
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 796878-74-5 | |
| Molecular Formula | C₁₉H₁₆ClN₃OS | |
| Molecular Weight | 369.87 g/mol | |
| IUPAC Name | 1-[3-(2-chloro-6-methylquinolin-3-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
| SMILES Notation | CC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C)C4=CC=CS4 |
Crystallographic and Spectroscopic Features
While single-crystal X-ray diffraction data remains unpublished, computational modeling suggests a non-planar conformation due to steric interactions between the quinoline methyl group and thiophene ring . Key spectral predictions include:
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¹H NMR: Distinct signals for pyrazole CH₂ protons (δ 3.2–4.1 ppm), quinoline aromatic protons (δ 7.5–8.3 ppm), and thiophene protons (δ 6.8–7.2 ppm)
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IR Spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 1540–1560 cm⁻¹ (C=N pyrazole vibration)
Synthetic Methodology and Optimization
Primary Synthesis Route
The compound is synthesized via a four-step sequence:
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Quinoline Precursor Preparation: 2-Chloro-6-methylquinoline-3-carbaldehyde synthesis through Vilsmeier-Haack formylation of 6-methylquinoline followed by chlorination.
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Pyrazoline Cyclization: Condensation of the quinoline aldehyde with thiophen-2-yl acetylene in the presence of hydrazine hydrate yields the dihydropyrazole intermediate .
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Acetylation: Treatment with acetic anhydride introduces the acetyl group at the pyrazole N1 position.
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Purification: Column chromatography using silica gel (hexane/ethyl acetate 3:1) achieves >95% purity .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | POCl₃, DMF, reflux | 110°C | 8 hr | 68% |
| 2 | NH₂NH₂·H₂O, EtOH, microwave | 80°C | 45 min | 82% |
| 3 | (Ac)₂O, pyridine, RT | 25°C | 12 hr | 91% |
Alternative Synthetic Approaches
Physicochemical Behavior and Stability
Solubility and Partitioning
Experimental solubility data remains limited, but computational predictions using the ESOL model suggest:
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LogP: 3.2 ± 0.3 (moderate lipophilicity)
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Aqueous Solubility: 12.7 μg/mL at 25°C (poor water solubility)
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DMSO Solubility: >50 mg/mL, making it suitable for biological screening
Thermal and Photochemical Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, with 95% mass loss by 310°C. Photostability studies under ICH Q1B guidelines indicate <5% degradation after 48 hr exposure to UV-A light .
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Target Compound | JAK3 | 2.3 μM | |
| 731826-82-7 (Analog) | SARS-CoV-2 3CLpro | 4.8 μM | |
| Tofacitinib (Control) | JAK3 | 1.1 μM |
Industrial Applications and Patent Landscape
Material Science Applications
The compound’s extended π-system and thermal stability make it a candidate for:
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Organic semiconductor layers (hole mobility = 0.12 cm²/V·s)
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Non-linear optical materials (hyperpolarizability β = 45 × 10⁻³⁰ esu)
Intellectual Property Status
A 2024 patent (WO2024176321A1) claims its use in OLED devices as an electron transport material. No therapeutic patents have been filed, indicating untapped commercial potential .
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